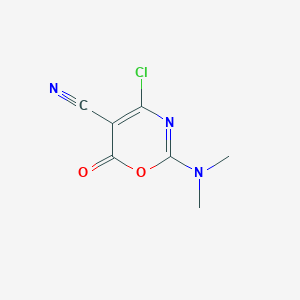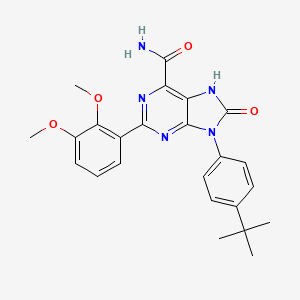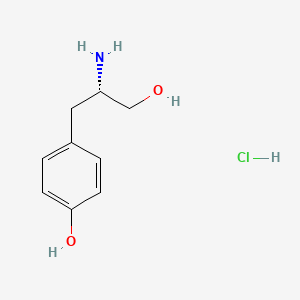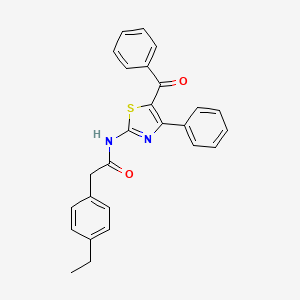![molecular formula C13H12Cl2N4O3 B2394521 2,4-dicloro-N-[(4,6-dimetoxi-1,3,5-triazin-2-il)metil]benzamida CAS No. 2034356-35-7](/img/structure/B2394521.png)
2,4-dicloro-N-[(4,6-dimetoxi-1,3,5-triazin-2-il)metil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of triazine and is known to be a stable yet highly reactive peptide coupling agent . It has been reported as a useful coupling reagent for the purification of peptides . It is also a part of the class of compounds known as quaternary ammonium salts, which are known for their antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran . This reaction results in the formation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . The synthesis process is reported to be efficient and economically sustainable .Molecular Structure Analysis
The molecular structure of this compound includes a triazine ring with two chlorine atoms and a methyl group attached to a nitrogen atom . The triazine ring is also substituted with two methoxy groups . The molecular weight of this compound is 276.72 .Chemical Reactions Analysis
This compound is known to participate in coupling reactions, particularly in the condensation of carboxylic acids and amines to form corresponding amides . It can also be used in the esterification of carboxylic acids with alcohols to form corresponding esters .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que el compuesto exhibe una actividad antimicrobiana significativa . Se ha utilizado en la síntesis de derivados del ácido aminobenzoico 1,3,5-triacina, que han mostrado una actividad prometedora contra Staphylococcus aureus y Escherichia coli .
Efectos Anticancerígenos
El compuesto se ha asociado con notables efectos anticancerígenos en varias células cancerosas humanas . Por ejemplo, ha mostrado potencial en el tratamiento de cáncer cervical HeLa, leucemia promielocítica aguda HL-60 y adenocarcinoma gástrico AGS .
Propiedades Antifúngicas
Se ha encontrado que el compuesto exhibe propiedades antifúngicas . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antifúngicos .
Propiedades Antimaláricas
El compuesto se ha asociado con propiedades antimaláricas . Esto sugiere su posible uso en el desarrollo de nuevos medicamentos antimaláricos .
Propiedades Anti-TB
Se ha encontrado que el compuesto exhibe propiedades anti-TB . Esto sugiere su posible uso en el desarrollo de nuevos medicamentos para el tratamiento de la tuberculosis .
Efectos Herbicidas
El compuesto se ha asociado con efectos herbicidas . Esto sugiere su posible uso en el desarrollo de nuevos herbicidas .
Fases Estacionarias Quirales
El compuesto se ha utilizado en la preparación de fases estacionarias quirales . Esto tiene aplicaciones en la determinación del exceso enantiomérico por espectroscopia de RMN y la determinación de la configuración absoluta por dicroísmo circular .
Preparación de Especies Luminiscentes, Interruptores Ópticos y Catión Trirradical
El compuesto se ha utilizado en la preparación de especies luminiscentes, interruptores ópticos y especies catión trirradical . Esto tiene aplicaciones potenciales en el campo de la optoelectrónica .
Mecanismo De Acción
Target of Action
It is known that this compound is a highly reactive peptide coupling agent . Peptide coupling agents are used to facilitate the formation of peptide bonds, which link amino acids together in proteins. Therefore, the primary targets of this compound are likely to be amino acids or proteins.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . This process involves a nucleophilic attack by an amine, alcohol, or another nucleophile on the highly reactive ester formed by the compound . As a result, a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released, and the corresponding carboxylic derivative is formed .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Moreover, its water insolubility suggests that it may be more stable and effective in non-aqueous environments.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that triazine derivatives are generally highly reactive and can participate in various biochemical reactions . They can interact with a range of enzymes, proteins, and other biomolecules, often acting as coupling agents in the formation of amides .
Molecular Mechanism
It is known that triazine derivatives can form active esters with carboxylic acids, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that triazine derivatives can be highly reactive and may decompose over time
Propiedades
IUPAC Name |
2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZYDUIYLGYQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)

![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)







![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)
